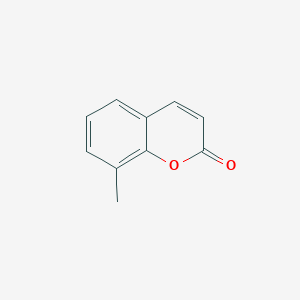

8-Methylcoumarin

描述

Structure

3D Structure

属性

CAS 编号 |

1807-36-9 |

|---|---|

分子式 |

C10H8O2 |

分子量 |

160.17 g/mol |

IUPAC 名称 |

8-methylchromen-2-one |

InChI |

InChI=1S/C10H8O2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 |

InChI 键 |

VSIIJVGRUZNHCF-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)C=CC(=O)O2 |

规范 SMILES |

CC1=C2C(=CC=C1)C=CC(=O)O2 |

其他CAS编号 |

1807-36-9 |

同义词 |

8-methylchromen-2-one |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 8 Methylcoumarin and Its Analogues

Synthetic Pathways to 8-Methylcoumarin Precursors

The synthesis of this compound and its analogues often begins with the construction of a core coumarin (B35378) structure, which is then further functionalized. Several classical and modern synthetic methods are employed to create the necessary precursors, with the choice of method often depending on the desired substitution pattern of the final molecule.

Pechmann Condensation for 4-Methylcoumarin (B1582148) Derivatives

The Pechmann condensation is a widely utilized and efficient method for synthesizing coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. rasayanjournal.co.innih.govpmf.unsa.ba This reaction is particularly important for producing 4-methylcoumarin derivatives, which serve as common precursors for more complex structures.

The reaction typically involves the condensation of a phenol with ethyl acetoacetate (B1235776). rasayanjournal.co.inpmf.unsa.ba Various phenols can be used, leading to a diverse range of substituted 4-methylcoumarins. For instance, the reaction of resorcinol (B1680541) with ethyl acetoacetate yields 7-hydroxy-4-methylcoumarin. rasayanjournal.co.injetir.orgrjptonline.org The choice of catalyst is crucial for the reaction's success, with various Lewis and Brønsted acids being employed, including sulfuric acid, aluminum chloride (AlCl₃), and tin(II) chloride (SnCl₂·2H₂O). rasayanjournal.co.injetir.org Microwave-assisted synthesis has also been shown to accelerate the Pechmann condensation, often providing good yields in shorter reaction times. rasayanjournal.co.innih.gov

The general mechanism involves three main steps: trans-esterification, intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation), and finally, a dehydration step to form the pyrone ring. rasayanjournal.co.in The yields of the Pechmann condensation are generally high, although they can be influenced by the nature of the substituents on the phenol ring. pmf.unsa.ba

Table 1: Examples of Pechmann Condensation for 4-Methylcoumarin Synthesis

| Phenol Reactant | Catalyst | Product | Yield (%) | Reference |

| Resorcinol | SnCl₂·2H₂O (Microwave) | 7-hydroxy-4-methylcoumarin | High | rasayanjournal.co.in |

| Resorcinol | AlCl₃ (Microwave) | 7-hydroxy-4-methylcoumarin | Moderate-High | rasayanjournal.co.in |

| Phenol | Amberlyst-15 | 4-methylcoumarin | 43 | nih.gov |

| Resorcinol | conc. H₂SO₄ | 7-hydroxy-4-methylcoumarin | 88 | jetir.org |

| 3-Aminophenol | InCl₃ (Ball Mill) | 7-amino-4-methylcoumarin (B1665955) | Good | researchgate.net |

Oxidation Reactions for Formyl Derivatives (e.g., 8-Formyl-7-hydroxy-4-methylcoumarin)

Formyl derivatives of coumarins, such as 8-formyl-7-hydroxy-4-methylcoumarin, are valuable intermediates for the synthesis of a wide array of derivatives, including Schiff bases. One common method to introduce a formyl group at the C-8 position is the Duff reaction. This reaction involves the formylation of a phenol, in this case, 7-hydroxy-4-methylcoumarin, using hexamethylenetetramine in the presence of an acid like glacial acetic acid. researchgate.net

Another approach involves the oxidation of an allyl group. For example, 8-allyl-7-hydroxycoumarins can be oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield 2H,8H-benzo[1,2-b:3,4-b']dipyran-2,8-diones. oup.com While this doesn't directly yield the formyl derivative, it demonstrates a method for modifying a C-8 substituent.

Furthermore, the direct formylation of the coumarin nucleus can be challenging due to the deactivating effect of the lactone ring. However, under specific conditions, such as the Vilsmeier-Haack reaction (DMF/POCl₃), certain activated coumarins can be formylated. d-nb.info

The synthesis of 8-formyl-7-hydroxy-4-methylcoumarin has been achieved by heating 7-hydroxy-4-methylcoumarin with hexamethylenetetramine in glacial acetic acid, followed by treatment with hydrochloric acid. researchgate.net

Acylation and Rearrangement for Acetyl Derivatives (e.g., 8-Acetyl-7-hydroxy-4-methylcoumarin)

The introduction of an acetyl group at the C-8 position of a 7-hydroxycoumarin is most commonly achieved through a Fries rearrangement. smolecule.comnih.govias.ac.in This reaction involves the rearrangement of an acyloxycoumarin in the presence of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). rjptonline.orgsmolecule.comnih.gov

The process generally begins with the acetylation of a hydroxycoumarin. For example, 7-hydroxy-4-methylcoumarin is acetylated with acetic anhydride (B1165640) to form 7-acetoxy-4-methylcoumarin (B160210). rjptonline.orgsmolecule.com This acetoxy derivative is then subjected to the Fries rearrangement by heating with AlCl₃ at elevated temperatures (e.g., 160°C). rjptonline.orgsmolecule.com This process leads to the migration of the acetyl group from the phenolic oxygen to the C-8 position of the aromatic ring, yielding 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970). rjptonline.orgsmolecule.comnih.gov

The Fries rearrangement of 7-acetoxy-4-methylcoumarin has been shown to be a smooth transformation, yielding 8-acetyl-7-hydroxy-4-methylcoumarin as the exclusive product. nih.gov The reaction is believed to proceed through an intermolecular mechanism. nih.gov

Table 2: Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin via Fries Rearrangement

| Starting Material | Reagents | Intermediate | Rearrangement Conditions | Final Product | Reference |

| 7-Hydroxy-4-methylcoumarin | Acetic anhydride | 7-Acetoxy-4-methylcoumarin | Anhydrous AlCl₃, 160°C | 8-Acetyl-7-hydroxy-4-methylcoumarin | rjptonline.orgsmolecule.com |

Nitration and Reduction Strategies (e.g., 8-Amino-3-bromo-7-hydroxy-4-methylcoumarin)

Amino-substituted coumarins are important precursors for the synthesis of various heterocyclic systems and Schiff bases. A common strategy to introduce an amino group involves nitration followed by reduction.

Nitration of a coumarin ring, such as 3-bromo-7-hydroxy-4-methyl coumarin, can be achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5°C). mdpi.commaxwellsci.com This reaction can lead to a mixture of isomers, for example, the 6-nitro and 8-nitro derivatives. mdpi.commaxwellsci.com These isomers can often be separated by column chromatography. mdpi.com The temperature of the nitration reaction is a critical factor in determining the ratio of the resulting nitro isomers. chemmethod.com

The subsequent reduction of the nitro group to an amino group can be carried out using various reducing agents. A common method is the use of iron powder in the presence of an acid, such as concentrated hydrochloric acid or glacial acetic acid. mdpi.comchemmethod.comscilit.com For instance, 3-bromo-7-hydroxy-4-methyl-8-nitrocoumarin can be reduced with iron powder and hydrochloric acid to yield 8-amino-3-bromo-7-hydroxy-4-methyl coumarin. mdpi.com Another reducing agent that has been successfully used is stannous chloride (SnCl₂) in hydrochloric acid and ethanol (B145695). nih.gov

Formation of Schiff Base Derivatives

Schiff bases, characterized by the azomethine group (-CH=N-), are a significant class of coumarin derivatives. They are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).

Condensation with Aromatic Amines and Amino Acids

Formyl- and acetyl-substituted coumarins are excellent starting materials for the synthesis of Schiff bases. For example, 8-formyl-7-hydroxy-4-methylcoumarin readily undergoes condensation with various aromatic amines and amino acids to form the corresponding Schiff base derivatives. researchgate.netresearchgate.net The reaction is often carried out in an alcohol medium, sometimes with a catalytic amount of acid. rjptonline.org

Similarly, amino-substituted coumarins can be reacted with aromatic aldehydes to produce Schiff bases. scilit.comimpactfactor.org For instance, 8-amino-3-bromo-7-hydroxy-4-methylcoumarin can be condensed with different aromatic aldehydes to yield a variety of Schiff base derivatives. impactfactor.org These reactions provide a versatile route to a wide range of coumarin-based Schiff bases with diverse substitution patterns. scilit.comrjptonline.org

Table 3: Examples of Schiff Base Formation from Coumarin Derivatives

| Coumarin Precursor | Reactant | Product Type | Reference |

| 8-Formyl-7-hydroxy-4-methylcoumarin | Substituted Triazole Derivatives | Schiff Base | researchgate.net |

| Substituted 3-acetyl coumarin | Substituted Aniline (B41778) | Coumarinyl Schiff Base | rjptonline.org |

| Amino coumarin derivatives | Aromatic Aldehydes | Schiff Base | scilit.comimpactfactor.org |

| 8-Formyl-7-hydroxy-4-methylcoumarin | 6-Amino-1,4-benzodioxane | Coumarin Schiff Base | researchgate.net |

Synthesis of Bi-Schiff Base Ligands (e.g., with Ethylenediamine)

Bi-Schiff base ligands can be synthesized from this compound derivatives. This process typically involves the condensation of a formylated this compound with a diamine, such as ethylenediamine (B42938). For instance, Schiff bases have been prepared from 8-formyl-7-hydroxy-4-methylcoumarin and ethylenediamine. researchgate.net The resulting ligands are capable of forming stable complexes with various metal ions, including La(III), Th(IV), and VO(IV). researchgate.net The synthesis involves the reaction of the aldehyde group on the coumarin with the primary amine groups of ethylenediamine, forming two imine (C=N) bonds. iau.ir These reactions are often carried out in a suitable solvent like ethanol. iau.ir The resulting Schiff base ligands are notable for their ability to coordinate with metal ions, a property attributed to the presence of nitrogen and oxygen donor atoms. sci-hub.se

Synthesis of Other Substituted Analogues

Arylazo derivatives of this compound can be synthesized through a two-step process involving diazotization and coupling. pharmdguru.com In the first step, a primary aromatic amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures to form a diazonium salt. scholarsresearchlibrary.comnumberanalytics.com This diazonium salt is then coupled with a suitable this compound derivative. For example, the synthesis of 8-arylazo-7-hydroxy-4-methylcoumarin involves coupling the diazonium salt with 7-hydroxy-4-methylcoumarin. scholarsresearchlibrary.com This reaction introduces an azo (-N=N-) linkage at the C-8 position of the coumarin ring. scholarsresearchlibrary.com This method has been used to prepare a series of 3-arylazo-7-hydroxy-4-methylcoumarins, where the coupling occurs at the C-3 position. These azo compounds are often colored and have been investigated for various biological activities. researchgate.net

Table 1: Examples of Arylazo Derivatives of Coumarin

| Starting Amine | Coupled Coumarin | Resulting Arylazo Derivative |

|---|---|---|

| Sulfanilamide | 7-hydroxy-4-methylcoumarin | 8-(4-Sulfamoylphenylazo)-7-hydroxy-4-methylcoumarin scholarsresearchlibrary.com |

Condensation with Aldehydes to Form Chalcones

Coumarin-based chalcones can be synthesized by the Claisen-Schmidt condensation of an acetyl-substituted this compound with an aromatic aldehyde. innovareacademics.inamazonaws.com For instance, 8-acetyl-7-hydroxy-4-methylcoumarin can be reacted with various substituted aromatic aldehydes in the presence of a base, such as piperidine (B6355638) or sodium hydroxide (B78521), to yield the corresponding chalcones. innovareacademics.inamazonaws.com The reaction involves the formation of a new carbon-carbon double bond, creating an α,β-unsaturated ketone system conjugated with both the coumarin and the aromatic ring. The synthesis of the starting material, 8-acetyl-7-hydroxy-4-methyl coumarin, can be achieved through the Fries rearrangement of 7-acetoxy-4-methyl coumarin. innovareacademics.in

Table 2: Synthesis of Coumarin-Chalcones

| Acetylcoumarin Derivative | Aldehyde | Catalyst/Conditions | Resulting Chalcone |

|---|---|---|---|

| 8-acetyl-7-hydroxy-4-methylcoumarin | Substituted aromatic aldehydes | Ethanol, piperidine innovareacademics.in | Coumarinyl chalcones innovareacademics.in |

| 6-acetyl-7-hydroxy-4-methylcoumarin | Aromatic aldehydes | Methanol, 40% NaOH amazonaws.com | Coumarin derived chalcones amazonaws.com |

Synthesis of Aminoacyl Coumarin Conjugates (e.g., Aminoacyl 7-amino-4-methylcoumarin)

Aminoacyl coumarin conjugates are important tools in biochemistry, often used as fluorogenic substrates for proteases. beilstein-journals.orgnih.gov The synthesis of these conjugates, such as Nα-protected-aminoacyl-7-amino-4-methylcoumarins (aminoacyl-AMCs), can be challenging due to the low nucleophilicity of the aromatic amino group of 7-amino-4-methylcoumarin (AMC). beilstein-journals.org

One effective method involves the in situ formation of a selenocarboxylate intermediate of a protected amino acid, which then undergoes amidation with an azide (B81097). beilstein-journals.orgresearchgate.net This process starts with the conversion of 7-amino-4-methylcoumarin to 7-azido-4-methylcoumarin (B1373340) via diazotization followed by treatment with sodium azide. beilstein-journals.orgresearchgate.net The Nα-protected amino acid is activated, for example with isopropyl chloroformate, and then reacted with sodium hydrogen selenide (B1212193) (NaHSe) to form the amino selenocarboxylate. beilstein-journals.org This intermediate then reacts with 7-azido-4-methylcoumarin to yield the desired aminoacyl-AMC conjugate in high yields. beilstein-journals.org This method is compatible with common protecting groups used in peptide chemistry like Fmoc, Boc, and Cbz. beilstein-journals.orgnih.gov

Other coupling methods for creating amide bonds between a coumarin derivative and an amino acid include the use of DCC/HOBt as coupling reagents. semanticscholar.org Solid-phase synthesis approaches have also been developed for the facile preparation of peptide-AMC conjugates. nih.gov

Table 3: Synthesis of Nα-protected Aminoacyl-AMCs via Selenocarboxylate/Azide Amidation. beilstein-journals.org

| Nα-protected Amino Acid | Yield (%) |

|---|---|

| Boc-Ala-OH | 88 |

| Boc-Val-OH | 85 |

| Boc-Phe-OH | 92 |

| Cbz-Ala-OH | 86 |

Coumarin-Glycoside Hybrid Synthesis

The synthesis of coumarin-glycoside hybrids involves the attachment of a sugar moiety to the coumarin scaffold, often through an O-glycosidic bond. These hybrids are of interest for their potential biological activities. rsc.orgmdpi.com A common strategy is the glycosylation of a hydroxycoumarin with a glycosyl donor. For example, 4-methylumbelliferone (B1674119) (7-hydroxy-4-methylcoumarin) can be reacted with various glycosyl imidate donors in the presence of a promoter like BF₃·Et₂O to form coumarin glycosides. rsc.org The choice of protecting groups on the sugar and the specific coumarin acceptor can influence the stereoselectivity of the glycosylation. rsc.org

Another approach involves "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netmdpi.com In this method, a coumarin derivative is functionalized with either an alkyne or an azide group, and the sugar moiety is functionalized with the complementary group. The two parts are then joined via a stable triazole ring. For instance, 7-hydroxy-4-methylcoumarin can be alkylated with propargyl bromide to introduce an alkyne group, which can then be reacted with a glycosyl azide to form the hybrid. mdpi.combohrium.com

Table 4: Methods for Coumarin-Glycoside Synthesis

| Coumarin Substrate | Glycosyl Donor/Partner | Method | Resulting Hybrid |

|---|---|---|---|

| 7-hydroxy-4-methylcoumarin | Glycosyl imidate donors | BF₃·Et₂O promoted O-glycosylation rsc.org | Coumarin glycosides rsc.org |

| 7-hydroxy-4-methylcoumarin | Acetobromo-sugars | Glycosylation acs.org | Coumarin-glucopyranoside hybrids acs.org |

| Propargyloxy coumarin | Glycosyl azides | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) researchgate.net | Coumarin triazoylglycosides researchgate.net |

Introduction of Fused Heterocyclic Rings

Fusing heterocyclic rings to the coumarin core can significantly modify its properties and biological activities. rsc.orgmdpi.com Various synthetic strategies have been developed to construct fused systems, often building the new ring onto the coumarin's pyrone moiety. mdpi.com

The synthesis of fused oxepinocoumarins, for example, can be achieved through a combination of Claisen rearrangement, allylation, and ring-closing metathesis (RCM). tandfonline.com Starting from an allyloxycoumarin, a Claisen rearrangement can introduce an allyl group onto the benzene (B151609) ring. Subsequent allylation of a hydroxyl group followed by RCM using a ruthenium catalyst can then form a seven-membered oxepine ring fused to the coumarin. tandfonline.com

For the synthesis of fused nitrogen-containing heterocycles, such as pyridocoumarins, multi-component reactions are often employed. nih.gov The Povarov three-component reaction, for instance, can be used to synthesize ferrocenyl-substituted pyrido[3,2-g]coumarins from 7-amino-4-methylcoumarin, an aromatic aldehyde, and ferrocenylacetylene. nih.gov Other fused systems like pyrrolocoumarins can be prepared through sequential Ugi and intramolecular Michael addition reactions. rsc.org The specific synthetic route and the resulting fused heterocyclic system depend on the starting coumarin derivative and the reagents used. rsc.orgmdpi.com

Metal Complexation Strategies

The ability of coumarin derivatives to chelate with metal ions has opened up extensive research into the synthesis of novel metal complexes. The functional groups on the coumarin scaffold, particularly hydroxyl, carbonyl, and strategically introduced imine or acetyl groups, serve as effective coordination sites. This section details the synthetic methodologies employed for creating transition metal and lanthanide complexes with this compound and its analogues.

Synthesis of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), Ag, Ir, Ru(II))

The synthesis of transition metal complexes with this compound analogues frequently involves the use of Schiff base ligands. These ligands are typically prepared through the condensation of an amino compound with a formyl or acetyl derivative of coumarin, such as 8-formyl-7-hydroxy-4-methylcoumarin or 8-acetyl-7-hydroxy-4-methylcoumarin. tandfonline.comrsc.orgnih.gov

The general synthetic route for these complexes involves refluxing the Schiff base ligand with a corresponding metal salt (e.g., chlorides or nitrates) in a suitable solvent, most commonly ethanol or methanol. tandfonline.comresearchgate.net For instance, a series of Co(II), Ni(II), and Cu(II) complexes were synthesized by refluxing a Schiff base (derived from 8-formyl-7-hydroxy-4-methylcoumarin and an aniline derivative) with the respective metal chloride in methanol. researchgate.net The resulting complexes often exhibit a stoichiometry of ML₂·nH₂O, where 'M' is the metal ion, 'L' is the deprotonated ligand, and 'n' represents the number of coordinated water molecules, typically leading to an octahedral geometry. researchgate.netnottingham.ac.uktandfonline.comnih.gov Spectroscopic analyses confirm that the ligands coordinate to the metal center through the phenolic oxygen and the azomethine nitrogen. tandfonline.comnottingham.ac.uk

Co(II), Ni(II), and Cu(II) Complexes: Numerous studies have focused on the synthesis of Co(II), Ni(II), and Cu(II) complexes using Schiff bases derived from 8-formyl-7-hydroxy-4-methylcoumarin. tandfonline.comresearchgate.netnottingham.ac.uktandfonline.comnih.govnih.govresearchgate.net The condensation of 8-formyl-7-hydroxy-4-methylcoumarin with various amines like o-chloroaniline, o-toluidine, or 2-amino-4-phenyl-1,3-thiazole yields bidentate or tridentate ligands that readily form stable complexes. tandfonline.comtandfonline.com The reaction of these ligands with metal(II) salts in a 2:1 ligand-to-metal molar ratio typically yields complexes with the general formula [M(L)₂(H₂O)₂]. nih.gov

Zn(II), Cd(II), and Hg(II) Complexes: Following similar synthetic strategies, complexes of Zn(II), Cd(II), and Hg(II) have been prepared. Schiff bases derived from 8-formyl-7-hydroxy-4-methylcoumarin and naphthofuran-2-carbohydrazide react with Zn(II), Cd(II), and Hg(II) salts to form complexes with an ML₂ stoichiometry. nih.gov Additionally, a Mannich base, [7-hydroxy-4-methyl-8-coumarinyl]glycine, has been used to synthesize complexes of Cu(II), Co(II), Ni(II), Zn(II), and Cd(II). nih.gov Chalcone derivatives of 4-hydroxy-8-methylcoumarin have also been employed to synthesize Zn(II) complexes.

Silver (Ag) Complexes: Silver(I) complexes have been synthesized using Schiff bases prepared from 8-acetyl-7-hydroxy-4-methylcoumarin and 3-amino-1,2,4-triazole. rsc.orgnih.gov The reaction of the Schiff base with Ag(I) nitrate (B79036) yields the corresponding complex. rsc.orgnih.gov Another approach involves the use of coumarin-substituted N-heterocyclic carbene (NHC) ligands, which react with silver(I) oxide to produce novel silver complexes. researchgate.net

Ruthenium (Ru) and Iridium (Ir) Complexes: The synthesis of Ru(II) and Ir(III) complexes often involves more specialized ligands and reaction conditions. Cyclometalated Iridium(III) complexes, for example, have been obtained by reacting dinuclear dichloro-bridged Ir(III) precursors with coumarin-appended salicylaldehyde (B1680747) Schiff base ligands. nih.gov Similarly, Ru(II) complexes have been synthesized using coumarin-based chelators, sometimes in conjunction with ancillary ligands like 2,2'-bipyridine. frontiersin.orgnih.gov

The table below summarizes representative synthetic strategies for various transition metal complexes involving this compound analogues.

| Metal Ion | Coumarin Ligand Precursor | Amine/Other Reactant | General Stoichiometry | Synthetic Method | Reference |

|---|---|---|---|---|---|

| Co(II), Ni(II), Cu(II) | 8-formyl-7-hydroxy-4-methylcoumarin | o-chloroaniline / o-toluidine | [M(L)₂(H₂O)₂] | Refluxing ethanolic solutions of Schiff base and metal chloride. | tandfonline.comresearchgate.net |

| Zn(II), Cd(II), Hg(II) | 8-formyl-7-hydroxy-4-methylcoumarin | naphthofuran-2-carbohydrazide | ML₂ | Synthesis from Schiff's base and metal salts. | nih.gov |

| Ag(I) | 8-acetyl-7-hydroxy-4-methylcoumarin | 3-amino-1,2,4-triazole | [Ag(L)(NO₃)]·H₂O | Reaction of the Schiff base with Ag(I) and Cu(II) metal ions. | rsc.orgnih.gov |

| Ru(II) | Coumarin-bearing ligand | 2,2'-bipyridine (ancillary ligand) | - | Coordination with Ru(II) and ancillary ligands. | frontiersin.orgnih.gov |

| Ir(III) | Coumarin-appended salicylaldehyde Schiff base | Dinuclear dichloro-bridged Ir(III) precursors | [(ppy)₂Ir(O^N)] | Reaction of Ir(III) precursors with Schiff base pro-ligands. | nih.gov |

Synthesis of Lanthanide Complexes

The synthesis of lanthanide complexes with coumarin derivatives has garnered significant interest due to the unique photophysical properties of these elements. The synthetic methodologies are generally straightforward, involving the reaction of a lanthanide salt (commonly nitrates) with the coumarin-based ligand in a suitable solvent. nih.govnih.gov

One common method involves mixing aqueous or ethanolic solutions of the lanthanide(III) salt and the ligand. nih.govsrce.hr For example, a neodymium(III) complex of acenocoumarol (B605123) was synthesized by mixing aqueous solutions of neodymium(III) nitrate and the ligand in a 1:3 metal-to-ligand molar ratio. srce.hr In some cases, pH adjustment is necessary to facilitate the deprotonation of the ligand and subsequent complexation. The synthesis of lanthanum(III) complexes with bis-coumarins was achieved by adding an aqueous solution of the lanthanum salt to a solution of the ligand and gradually raising the pH to approximately 5.0 with a dilute sodium hydroxide solution. nih.govsemanticscholar.org This process resulted in the precipitation of the complex. nih.govsemanticscholar.org

Schiff bases derived from this compound analogues are also effective ligands for lanthanide ions. A series of complexes with La(III), Pr(III), Nd(III), Sm(III), Eu(III), Gd(III), Tb(III), Dy(III), and Yb(III) were synthesized using a Schiff base derived from the condensation of 8-formyl-7-hydroxy-4-methylcoumarin with 3-aminopyridine. jocpr.com The resulting complexes were found to have a general stoichiometry of [Ln(L)₂(NO₃)(H₂O)₂]·2H₂O, where the ligand coordinates through the azomethine nitrogen and the deprotonated phenolic oxygen. jocpr.com Similarly, La(III), Ce(III), and Pr(III) complexes have been prepared by reacting the respective lanthanide nitrates with a Schiff base derived from 8-formyl-7-hydroxy-4-methylcoumarin and tryptophan in a 1:1 molar ratio in a methanolic solution. acta.co.in

The table below provides an overview of synthetic approaches for lanthanide complexes with coumarin derivatives.

| Lanthanide Ion(s) | Coumarin Ligand | Metal-to-Ligand Ratio | Synthetic Method | Reference |

|---|---|---|---|---|

| La(III) | Bis-coumarins (e.g., 3,3'-benzylidene-bis(4-hydroxy-2H-1-benzopyran-2-one)) | 1:2 | Adding aqueous La(III) salt solution to aqueous ligand solution and raising pH to ~5.0. | nih.govsemanticscholar.org |

| Nd(III) | Acenocoumarol | 1:3 | Mixing aqueous solutions of Nd(III) nitrate and the ligand. | srce.hr |

| Ce(III) | 4-methyl-7-hydroxycoumarin | 1:2 | Mixing aqueous solutions of Ce(III) nitrate and the sodium salt of the ligand. | researchgate.net |

| La, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Yb | Schiff base of 8-formyl-7-hydroxy-4-methyl-coumarin and 3-aminopyridine | - | Reaction of Schiff base with lanthanide nitrates. | jocpr.com |

| La(III), Ce(III), Pr(III) | Schiff base of 8-formyl-7-hydroxy-4-methylcoumarin and Tryptophan | 1:1 | Refluxing methanolic solutions of Schiff base and lanthanide nitrates. | acta.co.in |

Advanced Spectroscopic and Structural Characterization Methodologies for 8 Methylcoumarin Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the elucidation of functional groups and the analysis of vibrational modes in 8-methylcoumarin derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Elucidation

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within this compound and its derivatives. The presence of the lactone carbonyl group (C=O) is a hallmark of the coumarin (B35378) skeleton, typically exhibiting a strong absorption band in the region of 1650-1720 cm⁻¹. For instance, in 7,8-dihydroxy-4-methylcoumarin (B1670369), the C=O stretching vibration is observed at 1643 cm⁻¹. thaiscience.info Similarly, for 8-formyl-7-hydroxy-4-methylcoumarin, this band appears at 1720 cm⁻¹. rsc.org

The aromatic C-H stretching vibrations in these compounds are generally found above 3000 cm⁻¹. thaiscience.info Hydroxyl (-OH) groups, when present, give rise to broad absorption bands. In dihydroxy-4-methylcoumarins, a broad O-H stretching band is observed in the 2800-3400 cm⁻¹ range. thaiscience.info The specific position and shape of this band can be influenced by intramolecular hydrogen bonding.

Other significant vibrations include those of the C-O bond, which are typically found in the 1300-1074 cm⁻¹ range. researchgate.net The spectra of substituted 8-methylcoumarins will also show bands corresponding to the specific functional groups introduced. For example, in 8-amide derivatives of 7-hydroxy-4-methylcoumarin, the presence of amide functionalities will introduce characteristic N-H and C=O stretching vibrations. csic.es

Table 1: Key FT-IR Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

|---|---|---|---|

| Carbonyl (lactone) | C=O stretch | 1643 - 1720 | thaiscience.inforsc.org |

| Aromatic C-H | C-H stretch | > 3000 | thaiscience.info |

| Hydroxyl | O-H stretch | 2800 - 3400 | thaiscience.info |

| Carbon-Oxygen | C-O stretch | 1074 - 1300 | researchgate.net |

| Azomethine | C=N stretch | ~1600 (shifted in complexes) | core.ac.uk |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The analysis of FT-Raman spectra, often coupled with theoretical calculations like Density Functional Theory (DFT), allows for a detailed assignment of vibrational modes.

For 8-formyl-7-hydroxy-4-methylcoumarin, both experimental and theoretical FT-Raman spectra have been studied to understand its vibrational behavior. researchgate.netresearchgate.net These studies involve comparing the observed Raman scattering intensities with calculated values to assign specific vibrational modes to the observed peaks. This combined approach provides a robust framework for understanding the structural and electronic properties of these molecules.

The FT-Raman spectra of coumarin derivatives can be complex, with numerous bands corresponding to ring vibrations, substituent vibrations, and their various combinations. spectroscopyonline.com For instance, the spectrum of 6-methoxy-4-methylcoumarin (B186335) has been documented, providing a reference for the vibrational modes associated with this particular substitution pattern. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, including this compound derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the number, type, and connectivity of protons in a molecule. In this compound derivatives, the chemical shifts (δ) of the protons are influenced by their position on the coumarin ring and the nature of the substituents.

For example, in derivatives of 7-hydroxy-4-methylcoumarin, the methyl group protons at the C4 position typically appear as a singlet around δ 2.4 ppm. thaiscience.inforsc.org The olefinic proton at C3 often resonates as a singlet around δ 6.1-6.2 ppm. thaiscience.info Aromatic protons exhibit signals in the downfield region, and their splitting patterns provide information about their substitution on the benzene (B151609) ring. Hydroxyl protons, when present, usually appear as a broad singlet at a variable chemical shift, often in the range of δ 9-11 ppm, and can be exchanged with D₂O. thaiscience.info

In 8-formyl-7-hydroxy-4-methylcoumarin, the aldehydic proton gives a characteristic signal at a very downfield position, around δ 10.53-10.64 ppm, while the phenolic hydroxyl proton is observed at an even further downfield shift of approximately δ 12.12-12.24 ppm due to strong intramolecular hydrogen bonding. rsc.orgresearchgate.net

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in this compound Derivatives

| Proton | 7,8-dihydroxy-4-methylcoumarin thaiscience.info | 8-formyl-7-hydroxy-4-methylcoumarin rsc.org |

|---|---|---|

| 4-CH₃ | 2.45 (s) | 2.45 (s) |

| H-3 | 5.89 (s) | 6.23 (s) |

| Aromatic H | 6.27 (s), 6.30 (s) | 6.91-6.94 (d), 7.73-7.76 (d) |

| 7-OH | 10.51 (s) | 12.24 (s) |

| 8-CHO | - | 10.64 (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound derivatives are characteristic of their hybridization and electronic environment.

The carbonyl carbon of the lactone ring is typically the most downfield signal, appearing around δ 160 ppm or higher. For instance, in 8-formyl-7-hydroxy-4-methylcoumarin, the lactone carbonyl carbon resonates at δ 160.2 ppm, while the aldehydic carbonyl carbon is observed at a much more downfield position of δ 191.7 ppm. rsc.org

Aromatic and olefinic carbons resonate in the region of approximately δ 100-160 ppm. The carbon of the methyl group at C4 is typically found in the upfield region, around δ 18-20 ppm. rsc.org The specific chemical shifts of the aromatic carbons are sensitive to the substitution pattern, providing valuable structural information.

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in this compound Derivatives

| Carbon | 8-formyl-7-hydroxy-4-methylcoumarin rsc.org |

|---|---|

| C=O (lactone) | 160.2 |

| C=O (aldehyde) | 191.7 |

| C4 | 155.6 |

| C4-CH₃ | 18.8 |

| C3 | 111.5 |

| Aromatic/Olefinic C | 109.3, 112.2, 114.0, 133.7, 154.0, 164.0 |

Electronic Spectroscopy and Optical Properties Analysis

Electronic spectroscopy, primarily UV-Vis absorption and fluorescence spectroscopy, is employed to study the electronic transitions and photophysical properties of this compound derivatives. These properties are highly dependent on the molecular structure and the nature of the substituents.

The UV-Vis absorption spectra of coumarin derivatives typically exhibit two to three main absorption bands corresponding to π→π* transitions. scispace.com The position of the longest wavelength absorption maximum (λ_max) is sensitive to the substitution pattern on the coumarin ring. Electron-donating groups, such as hydroxyl or alkoxy groups, generally cause a red shift (bathochromic shift) in the absorption spectrum. thaiscience.info For example, the introduction of hydroxyl or alkyloxy groups at the 5 and 7 positions of 4-methylcoumarin (B1582148) leads to a red shift in the λ_max. thaiscience.info This is attributed to the extension of the conjugated system through resonance. thaiscience.info

Many this compound derivatives are fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. The fluorescence properties are also highly sensitive to the molecular structure and the solvent environment. scispace.comnih.gov For instance, 7-amino-4-methylcoumarin (B1665955) is a well-known fluorescent compound with an excitation maximum around 341 nm and an emission maximum around 441 nm. aatbio.com The study of fluorescence quenching can also provide insights into the interactions of these molecules with other species. nih.gov The binding of acylated coumarins to proteins like calreticulin (B1178941) has been investigated using fluorescence spectroscopy, revealing details about the binding mechanism and stoichiometry. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within coumarin derivatives. The position and intensity of absorption bands are sensitive to the molecular structure and the solvent environment. For instance, 7-hydroxy-4-methylcoumarin displays an absorption maximum (λmax) at 321 nm. ncsu.edu When this compound is incorporated into more complex structures, the absorption properties can shift. For example, polymeric fluorescent compounds based on 7-hydroxy-4-methylcoumarin exhibit two absorption peaks, one near 280 nm and another around 315 nm. ncsu.edu

The UV-Vis spectra of various 8-substituted-7-hydroxy-4-methylcoumarin derivatives have been extensively studied. For example, 8-formyl-7-hydroxy-4-methylcoumarin in chloroform (B151607) shows distinct absorption bands. researchgate.net Azo dyes derived from 4-methylcoumarin show absorbance in the range of 380–450 nm. researchgate.net The specific substitution at the 8-position, as well as the nature of the solvent, can cause significant shifts in the absorption maxima, a phenomenon known as solvatochromism. scholarsresearchlibrary.com

Table 1: UV-Vis Absorption Data for Selected this compound Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin | --- | 321 | ncsu.edu |

| 8-Formyl-7-hydroxy-4-methylcoumarin | Chloroform | Not specified | researchgate.net |

| Polymeric Fluorescent Compound based on 7-hydroxy-4-methylcoumarin | --- | ~280, ~315 | ncsu.edu |

| 8-Arylazo-7-hydroxy-4-methylcoumarin derivatives | Various | 380-450 | researchgate.netscholarsresearchlibrary.com |

| 4-(4-methoxyphenyl)-8-methylcoumarin-7-oxy substituted iron(II) phthalocyanine | DMSO | 315 | rsc.org |

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy provides valuable information about the excited state properties of coumarin derivatives. While unsubstituted coumarin has very weak or no fluorescence, appropriate substitutions can lead to intense fluorescence with high quantum yields. nih.govclockss.org The fluorescence quantum yield (Φ), which is the ratio of emitted photons to absorbed photons, is a key parameter in characterizing fluorescent compounds. clockss.org

For example, 7-amino and 7-hydroxy substituted coumarins often exhibit strong fluorescence with quantum yields of 0.5 or greater. clockss.org In a study of 7-diethylamino-4-methylcoumarin, the quantum yield was determined to be 3.56%. rsc.org In contrast, some derivatives, such as those with only methyl or methoxy (B1213986) substitutions, may show very weak fluorescence with quantum yields below 0.001. nih.gov The fluorescence properties, including the emission wavelength (λem) and quantum yield, are highly dependent on the molecular structure and the surrounding environment. clockss.org For instance, the fluorescence of 6,8-difluoro-7-hydroxy-4-methylcoumarin (B1147971), a blue fluorescent dye, has an excitation maximum at 362 nm and an emission maximum at 464 nm. adipogen.com

Table 2: Fluorescence Data for Selected Coumarin Derivatives

| Compound | Solvent/Matrix | Quantum Yield (Φ) | λex (nm) | λem (nm) | Reference |

|---|---|---|---|---|---|

| 7-Amino/Hydroxy Coumarins | Various | ≥ 0.5 | >330 | Blue region | clockss.org |

| 7-Diethylamino-4-methylcoumarin | pH 7.4 PBS buffer | 3.56% | Not specified | Not specified | rsc.org |

| 6,8-Difluoro-7-hydroxy-4-methylcoumarin | Not specified | Not specified | 362 | 464 | adipogen.com |

| Methyl/Methoxy substituted coumarins | Solution/Polymer | < 0.001 | Not specified | Not specified | nih.gov |

Solvatochromic Behavior Investigation

Solvatochromism refers to the change in the color of a substance, and thus its UV-Vis absorption or fluorescence emission spectra, upon a change in solvent polarity. This phenomenon is particularly prominent in coumarin derivatives due to changes in the dipole moment upon electronic excitation. scielo.br The investigation of solvatochromic behavior provides insights into the nature of the electronic states and the solute-solvent interactions. eurjchem.com

Studies on 8-arylazo-7-hydroxy-4-methylcoumarin derivatives have demonstrated their solvatochromic properties. scholarsresearchlibrary.com The absorption spectra of these dyes were recorded in various solvents, revealing a moderate solvent dependency and a bathochromic (red) shift with increasing solvent polarity. scholarsresearchlibrary.com This shift is attributed to the stabilization of the excited state in more polar solvents. scholarsresearchlibrary.com For instance, the introduction of a 4-nitrophenylazo substituent at the C-8 position of 7-hydroxy-4-methylcoumarin results in the largest bathochromic shift across all tested solvents. scholarsresearchlibrary.com Similarly, the absorption and fluorescence emission of other substituted coumarins are observed to be altered by different solvents. researchgate.net The study of solvatochromism is crucial for applications where the local environment is probed, such as in biological imaging or as solvent polarity sensors. clockss.orgscielo.br

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound derivatives through fragmentation analysis. In electron ionization (EI) mass spectrometry, coumarins typically show an abundant molecular ion peak [M]+•. benthamopen.com A characteristic fragmentation pathway for many coumarins is the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran (B130515) radical ion. benthamopen.com

For example, the mass spectrum of 4,6-dimethylcoumarin shows a molecular ion at m/z 174 and a prominent fragment at m/z 146, corresponding to the loss of CO. ajol.info Similarly, 4-methyl-5,7-dimethoxycoumarin loses a CO group to produce the base peak ion at m/z 192. ajol.info High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecular ion and its fragments, which is critical for distinguishing between fragments with the same nominal mass, such as CO and N2. benthamopen.com

Derivatives with more complex substituents exhibit more intricate fragmentation patterns. For instance, the mass spectrum of a Schiff base derived from 8-formyl-7-hydroxy-4-methylcoumarin showed the molecular ion peak and other prominent fragments that help confirm its structure. orientjchem.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed for the analysis of coumarins in complex mixtures, providing both separation and sensitive detection. mdpi.com

Solid-State Structural Elucidation

X-ray Diffraction (XRD) for Three-Dimensional Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-property relationships of this compound derivatives.

The crystal structure of several coumarin derivatives has been elucidated using single-crystal XRD. For example, the structure of 7,8-dihydroxy-4-methylcoumarin was determined to be in the triclinic space group P1. nih.gov In another study, the structure of (E)-8-(1-((4-aminobenzyl)imino)ethyl)-7-hydroxy-4-methyl-coumarin was confirmed by single-crystal XRD, revealing a planar coumarin moiety. orientjchem.org The crystal structure of 8-(4-methyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin was found to be a tetragonal non-primitive system. researchgate.net Furthermore, the regioselective acylation of 7,8-dihydroxy-4-methylcoumarin was confirmed by the single-crystal X-ray analysis of 8-acetoxy-7-hydroxy-4-methylcoumarin. mdpi.com

Table 3: Crystallographic Data for Selected Coumarin Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 7,8-Dihydroxy-4-methylcoumarin | Triclinic | P1 | nih.gov |

| (E)-8-(1-((4-aminobenzyl)imino)ethyl)-7-hydroxy-4-methyl-coumarin | Monoclinic | P 21/c | orientjchem.org |

| 8-(4-Methyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin | Tetragonal | Not specified | researchgate.net |

| 8-Acetoxy-7-hydroxy-4-methylcoumarin | Not specified | Not specified | mdpi.com |

Other Physicochemical Characterization Techniques

Beyond the primary spectroscopic and structural methods, a range of other physicochemical techniques are employed to fully characterize this compound derivatives. These include:

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. For instance, the IR spectra of various 8-substituted-7-hydroxy-4-methylcoumarin derivatives show characteristic peaks for hydroxyl (-OH), carbonyl (C=O) of the lactone ring, and azomethine (C=N) groups. orientjchem.org In a series of coumarin derivatives, the presence of Ar-OH, C=O, and methyl groups were confirmed by peaks around 3612-3677 cm⁻¹, 1700-1743 cm⁻¹, and 2823-2992 cm⁻¹, respectively. pnrjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed molecular structure in solution. For 8-formyl-7-hydroxy-4-methylcoumarin, the chemical shifts of the protons and carbons have been calculated and compared with experimental data. researchgate.netrsc.org The ¹³C NMR spectrum of a Schiff base derived from this compound confirmed the presence of carbons from the lactone, azomethine, and aromatic rings. orientjchem.org

Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in a compound, which is used to confirm the molecular formula. This technique was used to verify the composition of newly synthesized Schiff bases of 8-formyl-7-hydroxy-4-methylcoumarin. scribd.com

Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability and phase transitions of coumarin derivatives.

Electrochemical Studies: Cyclic voltammetry has been used to investigate the electrochemical behavior of 4-methylcoumarin fused azo dyes, providing information about their redox properties and molecular energy levels (EHOMO-ELUMO). researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for studying species with one or more unpaired electrons, making it particularly valuable for characterizing paramagnetic metal complexes, such as those involving Cu(II). bhu.ac.inwikipedia.org The ESR spectra of Cu(II) complexes of Schiff bases derived from 8-formyl-7-hydroxy-4-methylcoumarin provide significant information about the coordination environment and the nature of the metal-ligand bond. nottingham.ac.ukresearchgate.net

In studies of Cu(II) complexes with Schiff bases derived from 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970), ESR spectra recorded in DMF at room temperature and liquid nitrogen temperature provide key magnetic parameters. nih.gov The observed g-tensor values (g|| and g⊥) are used to determine the geometry and the nature of the bonding. For instance, a g|| value greater than g⊥, and both being higher than the free electron g-factor (2.0023), is indicative of a d_x2–y2_ ground state, which is characteristic of a distorted octahedral or square-planar geometry. researchgate.netnih.gov The g|| value also provides information about the covalent character of the metal-ligand bond; values less than 2.3 suggest a significant covalent character, while values greater than 2.3 indicate an ionic character. researchgate.net The absence of a half-field signal around 1600 G in the ESR spectra rules out any significant Cu-Cu interaction in the complexes. nih.gov

Table 1: ESR Spectral Data for a Cu(II) Complex of a Schiff Base Derived from 8-acetyl-7-hydroxy-4-methylcoumarin | Parameter | Value | Interpretation | | :--- | :--- | :--- | | g|| | 2.24 | Suggests covalent character of the metal-ligand bond. | | g⊥ | 2.06 | Consistent with a distorted octahedral geometry. | | A|| (G) | 175 | Hyperfine coupling constant, indicates the interaction between the electron spin and the copper nuclear spin. |

Data sourced from studies on Cu(II) complexes of coumarin-8-yl Schiff-bases. nih.gov

Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis)

TGA measures the change in mass of a substance as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference material. ajrconline.org For metal complexes of Schiff bases derived from 8-formyl-7-hydroxy-4-methylcoumarin, thermal decomposition often occurs in distinct stages. researchgate.netajrconline.org Typically, the initial weight loss at lower temperatures (around 100-220°C) corresponds to the removal of lattice or hydrated water molecules. ajrconline.orgsrce.hr Subsequent decomposition steps at higher temperatures involve the loss of coordinated water molecules, followed by the breakdown of the organic ligand moiety, ultimately leaving a stable metal oxide as the final residue. iosrjournals.orgajrconline.org Exothermic peaks in the DTA curves often correspond to the decomposition of the organic part of the complex. ajrconline.orgsrce.hr

For example, the TGA curve of a Mn(II) complex of a Schiff base showed a first-step weight loss between 130-180°C, attributed to a lattice water molecule. ajrconline.org A second step between 380-510°C corresponded to the loss of coordinated water and the ligand, with MnO remaining as the final product above 510°C. ajrconline.org Similarly, Ni(II) and Cu(II) complexes of Schiff bases from 8-formyl-7-hydroxy-4-methylcoumarin often show a three-step decomposition, corresponding to the loss of coordinated water, the 1,3,4-thiadiazole (B1197879) moiety, and finally the coumarin moiety. researchgate.net

Table 2: Thermal Decomposition Data for Metal Complexes of Coumarin Derivatives

| Complex | Decomposition Step | Temperature Range (°C) | Experimental Mass Loss (%) | Theoretical Mass Loss (%) | Assignment |

|---|---|---|---|---|---|

| [Cu-L1(H₂O)]·2H₂O | 1 | 60-120 | 7.25 | 7.17 | Loss of 2 hydrated H₂O |

| 2 | 120-220 | 4.66 | 4.04 | Loss of 1 coordinated H₂O | |

| 3 | 260-360 | 22.38 | 22.19 | Loss of phenyl group | |

| [Mn-L2(H₂O)₃]·H₂O | 1 | 80-130 | 3.94 | 3.82 | Loss of 1 hydrated H₂O |

| 2 | 130-290 | 11.64 | 11.61 | Loss of 3 coordinated H₂O | |

| 3 | 290-370 | 64.31 | 64.35 | Loss of C₁₄H₁₃N₂O₃ | |

| [Ni-L2(H₂O)₂]·3H₂O | 1 | 65-150 | 6.24 | 6.79 | Loss of 3 hydrated H₂O |

| 2 | 150-187 | 4.23 | 4.86 | Loss of 2 coordinated H₂O |

L1 = 7-hydroxy-4-methyl-8-(phenylazo)coumarin, L2 = 7-hydroxy-4-methyl-8-(o-carboxyphenylazo)coumarin. Data sourced from thermal studies of arylazo coumarin complexes. iosrjournals.orgiosrjournals.org

Molar Conductance Studies for Complex Electrolytic Nature

Molar conductance measurements are a fundamental tool for determining whether a metal complex behaves as an electrolyte in solution. The study of this compound metal complexes in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) consistently reveals very low molar conductance values. nottingham.ac.uknih.govnih.gov

| Nd(III) Complex | < 14 | Non-electrolyte |

Data sourced from various studies on coumarin derivative complexes. nih.govsrce.hr

Cyclic Voltammetry for Redox Behavior of Metal Complexes

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of metal complexes, providing information on the electron transfer processes. nih.gov For metal complexes of this compound derivatives, CV studies are typically performed in a solvent like DMF containing a supporting electrolyte.

The cyclic voltammograms of Cu(II) and Ni(II) complexes with Schiff bases derived from this compound derivatives often exhibit a quasi-reversible, single-electron transfer process. nottingham.ac.uknih.gov This is characterized by an anodic peak (Epa) and a corresponding cathodic peak (Epc) in the voltammogram. The separation between these peak potentials (ΔEp) provides information about the reversibility of the redox reaction. For a purely reversible one-electron process, ΔEp is theoretically 59 mV, but in practice, values greater than this indicate a quasi-reversible nature. analis.com.my

In a study of Cu(II) and Ni(II) complexes of Schiff bases from 8-acetyl-7-hydroxy-4-methylcoumarin, the redox behavior was attributed to the Cu(II)/Cu(I) and Ni(II)/Ni(I) couples, respectively. nih.gov The observed quasi-reversible nature suggests a stable complex that undergoes electron transfer with some degree of kinetic limitation. nih.govanalis.com.my

Table 4: Cyclic Voltammetry Data for Metal Complexes in DMF

| Complex | Epa (V) | Epc (V) | ΔEp (V) | Redox Couple | Nature of Process |

|---|---|---|---|---|---|

| Cu(II) Complex | 0.75 | 0.03 | 0.72 | Cu(II)/Cu(I) | Quasi-reversible |

| Ni(II) Complex | -0.67 | -0.47 | 0.20 | Ni(II)/Ni(I) | Quasi-reversible |

Data represents typical values observed for transition metal complexes and illustrates the parameters measured. nih.govanalis.com.my

Computational and Theoretical Chemistry Studies on 8 Methylcoumarin Systems

Quantum Chemical Methodologies

The investigation of 8-methylcoumarin derivatives heavily relies on a variety of quantum chemical methods. These computational techniques allow for the detailed analysis of molecular properties that can be difficult to probe experimentally.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying coumarin (B35378) systems due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most frequently used methods for these analyses. researchgate.netaraku.ac.irresearchgate.net It has been successfully employed to optimize the ground-state geometries, calculate vibrational frequencies, and predict NMR chemical shifts for various coumarin derivatives, including those with an 8-methyl group. researchgate.netbiointerfaceresearch.com For instance, in studies of 8-formyl-7-hydroxy-4-methylcoumarin and 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970), the B3LYP functional has been used to explore molecular structures, vibrational spectra, and electronic properties. researchgate.netasianpubs.org

Time-dependent DFT (TD-DFT) is essential for studying excited-state properties and electronic transitions, such as UV-Vis absorption spectra. researchgate.net Specifically, the state-specific time-dependent density functional theory (SS-TDDFT) method has been implemented to investigate phenomena like excited-state intramolecular hydrogen transfer (ESIHT) in derivatives such as 8-formyl-7-hydroxy-4-methyl coumarin. researchgate.net Research has shown that global hybrid functionals with a small fraction of Hartree-Fock exchange, like B3LYP and PBE0, provide good predictions for the fluorescence properties of coumarin derivatives. rsc.org

Ab initio methods, particularly the Hartree-Fock (HF) method, are also utilized in the study of this compound systems, often in conjunction with DFT. researchgate.netaraku.ac.ir The HF method provides a fundamental, albeit less accurate, picture of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. arxiv.org It has been used to calculate the ground-state molecular geometry and other properties of 8-formyl-7-hydroxy-4-methylcoumarin. researchgate.netaraku.ac.ir While DFT methods that include electron correlation effects generally offer better agreement with experimental values, HF calculations serve as a valuable baseline and are often used for comparative purposes. researchgate.net For example, a comparison of the global minimum energy for 8-formyl-7-hydroxy-4-methylcoumarin calculated by both DFT/B3LYP and HF methods showed a difference, highlighting the impact of electron correlation accounted for in DFT. researchgate.net

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which describes the atomic orbitals used to construct the molecular orbitals. wikipedia.org For coumarin systems, Pople-style basis sets are commonly employed.

The 6-311++G(d,p) basis set is a popular choice for achieving high accuracy. researchgate.net It is a split-valence triple-zeta basis set that includes diffuse functions on both heavy atoms and hydrogen (++) and polarization functions on both heavy atoms (d) and hydrogen (p). wavefun.comq-chem.com This large and flexible basis set is well-suited for describing systems with potential charge delocalization and weak interactions, making it ideal for detailed studies of molecular geometry, vibrational frequencies, and electronic properties of this compound derivatives. researchgate.netresearchgate.net

On the other hand, smaller basis sets like 3-21G offer a compromise between computational cost and accuracy. wavefun.com The 3-21G basis set is a split-valence double-zeta set that includes polarization functions on heavy atoms. wikipedia.org While less accurate than 6-311++G(d,p), it can provide reasonable geometries and energies, making it suitable for initial explorations or studies on very large molecular systems where higher-level calculations would be prohibitively expensive. wavefun.com

The choice of basis set is often validated by comparing calculated results, such as vibrational spectra, with experimental data. researchgate.net

Ab Initio Calculations (e.g., Hartree-Fock)

Molecular Structure and Energetic Characterization

Computational methods are indispensable for characterizing the three-dimensional structure of molecules and understanding their energetic landscapes.

Geometry optimization is a fundamental computational step used to find the minimum energy structure of a molecule. mdpi.com For this compound derivatives, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation on the potential energy surface is located. scm.com DFT calculations, particularly with the B3LYP functional and a basis set like 6-311++G(d,p), are commonly used to perform these optimizations. mdpi.comorientjchem.org The resulting optimized structures provide detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for 8-formyl-7-hydroxy-4-methylcoumarin This table presents a comparison of bond lengths and angles calculated using Hartree-Fock (HF) and Density Functional Theory (DFT) with the B3LYP functional, both employing the 6-311++G(d,p) basis set.

| Parameter | Bond/Angle | HF (Calculated) | B3LYP (Calculated) |

|---|---|---|---|

| Bond Length (Å) | C4-C11 | 1.492 | 1.498 |

| C7-O10 | 1.348 | 1.365 | |

| C8-C12 | 1.455 | 1.464 | |

| Bond Angle (°) | C3-C4-C5 | 118.8 | 118.9 |

| C6-C7-C8 | 119.5 | 119.7 | |

| C7-C8-C9 | 120.3 | 120.1 |

Data sourced from a study on 8-formyl-7-hydroxy-4-methylcoumarin. researchgate.net

Conformer analysis is crucial for flexible molecules that can exist in multiple spatial arrangements (conformers). chemaxon.comarxiv.org By calculating the energies of different possible conformers, researchers can identify the most stable, or ground-state, conformation. For example, in the study of 8-formyl-7-hydroxy-4-methylcoumarin, a conformer analysis revealed a significant energy difference between the most stable and the second most stable conformations, indicating a strong preference for one arrangement. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nanobioletters.com MEP maps are calculated based on the optimized molecular geometry.

In these maps, regions of negative potential, typically colored red, indicate areas prone to electrophilic attack, while regions of positive potential, colored blue, are susceptible to nucleophilic attack. uni-muenchen.de For derivatives of this compound, MEP analysis helps to identify the most reactive sites. researchgate.netresearchgate.netorientjchem.org For instance, in 8-formyl-7-hydroxy-4-methylcoumarin, the MEP map shows that the negative potential is concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these as likely sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atom of the hydroxyl group shows a positive potential, marking it as an electrophilic site. researchgate.net This information is invaluable for understanding intermolecular interactions and predicting the course of chemical reactions.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study molecular stability by examining hyperconjugative interactions and charge delocalization. orientjchem.orgresearchgate.net It analyzes the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. researchgate.net The stabilization energy E(2) associated with the delocalization from a donor orbital (i) to an acceptor orbital (j) quantifies the strength of these interactions. aip.org

In a computational study of 8-formyl-7-hydroxy-4-methylcoumarin , NBO analysis was performed using the B3LYP/6-311++G(d,p) method to understand the intramolecular interactions that contribute to its stability. orientjchem.orgresearchgate.net The analysis revealed a significant intramolecular hydrogen bond between the hydroxyl hydrogen and the formyl oxygen, with a stabilization energy of 17.98 kJ/mol. orientjchem.org This interaction confirms the transfer of charge and the stability of the molecular conformation.

The analysis of charge distribution showed that the oxygen atom of the hydroxyl group and the formyl oxygen atom carry negative charges, while the associated hydrogen atom is positively charged, facilitating the hydrogen bond. The delocalization of π-electrons between the methyl group and the pyrone ring was also noted, which enhances the double bond character of the linking bonds. orientjchem.org

Similarly, NBO analysis on 8-acetyl-7-hydroxy-4-methylcoumarin (AHM) and its hydrated complex was used to investigate charge transfer properties. asianpubs.orgresearchgate.net The calculations identified a strong intramolecular hydrogen bond between the hydroxyl group and the acetyl group. The analysis of natural charges on various atoms in different electronic states (ground and excited) helped in understanding the intramolecular charge transfer (ICT) process that occurs upon excitation. asianpubs.orgdntb.gov.ua

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O(hydroxyl) | σ(C-O) | Data not specified in source | π-conjugation |

| LP(2) O(hydroxyl) | σ(C-C)ring | Data not specified in source | Hyperconjugation |

| LP O(formyl) | σ*(H-O)hydroxyl | 4.29 (17.98 kJ/mol) orientjchem.org | Intramolecular H-bond |

Note: LP denotes a lone pair orbital. Stabilization energies can vary based on the computational method and basis set used.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. researchgate.net The most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. pearson.com A smaller gap suggests higher reactivity and lower kinetic stability.

For 8-formyl-7-hydroxy-4-methylcoumarin , FMO analysis was conducted using the B3LYP/6-311++G(d,p) method. orientjchem.orgresearchgate.net The HOMO was found to be localized mainly on the hydroxy-substituted benzene (B151609) ring, while the LUMO was distributed over the coumarin nucleus, including the formyl group. This distribution indicates that an electronic transition from HOMO to LUMO would involve a significant intramolecular charge transfer (ICT) from the hydroxyl group to the pyrone and formyl parts of the molecule. The calculated HOMO-LUMO energy gap provides insight into the molecule's electronic absorption characteristics. orientjchem.org

In a study on (E)-8-(1-((4-aminobenzyl)imino)ethyl)-7-Hydroxy-4-Methyl-Coumarin , DFT calculations were used to determine the FMOs. orientjchem.org The HOMO-LUMO energy gap and related parameters were estimated to understand the molecule's chemical and physical properties. The highest absorption in its optical spectrum was attributed to the transition from the HOMO-1 orbital to the LUMO+1 orbital. orientjchem.org

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 8-formyl-7-hydroxy-4-methylcoumarin orientjchem.org | B3LYP/6-311++G(d,p) | -6.52 | -2.91 | 3.61 |

| (E)-8-(1-((4-aminobenzyl)imino)ethyl)-7-Hydroxy-4-Methyl-Coumarin orientjchem.org | B3LYP/6-311G+(d,p) | -5.46 | -1.92 | 3.54 |

Mulliken Population Analysis for Atomic Charges

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule from the results of a quantum chemistry calculation. orientjchem.org This analysis helps in understanding the electrostatic potential and identifying reactive sites within the molecule.

For 6-methylcoumarin (B191867) , an isomer of this compound, Mulliken population analysis was performed with the B3LYP/6-311++G(d,p) method. ijrar.org The analysis showed that all carbon and oxygen atoms were negatively charged, except for specific carbons (C2, C5, and C11), while all hydrogen atoms were positively charged. The charge on the oxygen atom of the carbonyl group (O1) was found to be more negative than the other oxygen atom (O7), suggesting a potential for charge transfer from O7 to the ring. The substitution of the methyl group was observed to redistribute the electronic charge across the ring system. ijrar.org

In studies of various coumarin derivatives, Mulliken charge analysis has been consistently used to approve the calculated molecular atomic charges. orientjchem.org For instance, research on Schiff bases derived from 7-hydroxy-4-methylcoumarin employed Mulliken analysis to confirm the atoms most susceptible to substitution reactions based on their calculated atomic charges. orientjchem.org Similarly, investigations into hydrated dimers of 7-hydroxy-4-methylcoumarin have used Mulliken analysis to determine charge localization in the cationic state after ionization. aip.org

Energy Frameworks Analysis and Lattice Energy Computation

Energy frameworks analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This analysis helps in understanding the strength and anisotropy of the crystalline material. The lattice energy, which is the energy released when gaseous ions form a solid ionic compound, is a measure of the stability of the crystal. libretexts.orgresearchgate.net

A study of (E)-8-(1-((4-aminobenzyl)imino)ethyl)-7-hydroxy-4-methyl-coumarin performed energy frameworks analysis and lattice energy computation. orientjchem.org The analysis, carried out using Crystal Explorer, involved calculating the intermolecular interaction energies between molecular pairs in the crystal structure. The total interaction energy is composed of electrostatic, polarization, dispersion, and repulsion components. The energy frameworks are represented by tubes, where the diameter is proportional to the strength of the intermolecular interaction, providing a clear visual guide to the packing stability. orientjchem.org

Lattice energy can be computed by summing the interaction energies between a central molecule and all surrounding molecules within a specified radius until the value converges. libretexts.org For molecular crystals, these calculations are often based on model energies like the CE-B3LYP model, which has shown good agreement with experimental estimates derived from sublimation enthalpies. libretexts.org

| Energy Component | Value (kJ/mol) |

|---|---|

| Electrostatic | -69.8 |

| Polarisation | -20.9 |

| Dispersion | -130.6 |

| Repulsion | 89.0 |

| Total Lattice Energy | -132.3 |

Note: Data is for (E)-8-(1-((4-aminobenzyl)imino)ethyl)-7-hydroxy-4-methyl-coumarin. orientjchem.org

Reaction Mechanisms and Dynamics Simulations

Excited State Intramolecular Hydrogen Atom Transfer (ESIHT) Studies

Excited State Intramolecular Hydrogen (or Proton) Transfer (ESIHT/ESIPT) is a photochemical process where a hydrogen atom moves between a donor and an acceptor site within the same molecule upon electronic excitation. orientjchem.orgresearchgate.net This process is fundamental to the unique fluorescence properties of many coumarin derivatives.

Detailed theoretical studies on 8-formyl-7-hydroxy-4-methylcoumarin (FC) have investigated its ESIHT reaction. orientjchem.orgresearchgate.net Using state-specific time-dependent density functional theory (SS-TDDFT), researchers explored the transfer of the hydroxyl hydrogen to the formyl oxygen. The vertical excitation from the ground state (S0) to the first excited state (S1) was found to trigger this hydrogen transfer. orientjchem.org Further excitation from S1 to a higher state (S3) could cause the hydrogen to transfer back. orientjchem.org These state-specific transfers are confirmed by analyzing the potential energy surfaces. orientjchem.orgresearchgate.net

A similar computational analysis was performed on 8-acetyl-7-hydroxy-4-methylcoumarin (AHM). dntb.gov.ua DFT and TDDFT calculations showed that an intramolecular hydrogen atom transfer occurs from the hydroxyl group to the acetyl group upon excitation from the S0 to the S1 state. asianpubs.orgdntb.gov.ua This ICT character of the transition is crucial for the ESIHT process to occur. The study also explored the effect of microsolvation with water molecules, which can influence the hydrogen bond network and the dynamics of the transfer. dntb.gov.ua

Potential Energy Surface (PES) Scans

Potential Energy Surface (PES) scans are computational methods used to explore the energy of a molecule as a function of its geometry, typically by varying specific bond lengths, angles, or dihedrals. nih.govcea.fr PES scans are essential for identifying stable conformations, transition states, and reaction pathways, such as those involved in ESIHT.

In the study of ESIHT in 8-formyl-7-hydroxy-4-methylcoumarin , PES scans were performed along the intramolecular hydrogen bond coordinate (O-H distance) in both the ground (S0) and excited (S1) states. orientjchem.orgresearchgate.net The ground state PES typically shows a single energy minimum corresponding to the normal form of the molecule. In contrast, the excited state PES often reveals a different energy landscape, sometimes with a lower energy minimum for the tautomeric form, which drives the hydrogen transfer. The PES scan confirmed the state-specific ESIHT reaction in this molecule. orientjchem.org

For 8-acetyl-7-hydroxy-4-methylcoumarin , PES maps were also generated to confirm the intramolecular charge transfer and subsequent hydrogen atom transfer. asianpubs.orgdntb.gov.ua The scans were performed along the hydrogen bond path (O14-H18···O19) at the SS-TDDFT level. The results demonstrated that the transfer from the hydroxyl to the acetyl group is energetically favorable in the S1 excited state, confirming the mechanism suggested by other analyses. dntb.gov.ua These scans provide a visual and energetic map of the reaction, elucidating the mechanism of this critical photochemical process. dntb.gov.ua

Intramolecular Charge Transfer (ICT) State Characterization

Theoretical studies on coumarin derivatives, such as 8-formyl-7-hydroxy-4-methyl coumarin and 8-acetyl-7-hydroxy-4-methyl coumarin, have established the presence of Intramolecular Charge Transfer (ICT) states. researchgate.netasianpubs.orgasianpubs.org Analysis using methods like state-specific time-dependent density functional theory (SS-TDDFT) reveals that upon photoexcitation, a transfer of charge occurs within the molecule. For instance, in 8-formyl-7-hydroxy-4-methyl coumarin, vertical excitation from the ground state (S0) to the first excited state (S1) facilitates the transfer of a hydroxyl hydrogen to the formyl oxygen. researchgate.netasianpubs.org This phenomenon is corroborated by analyses of the molecular electrostatic potential, natural charge distribution, and difference electron density maps. researchgate.netasianpubs.org

Similarly, for 8-acetyl-7-hydroxy-4-methyl coumarin, computational studies indicate that an intramolecular hydrogen atom transfer happens between the hydroxyl and acetyl groups upon excitation from the S0 to the S1 state, confirming the occurrence of ICT. asianpubs.org Potential energy surface (PES) scans further validate these ICT processes within the molecules. asianpubs.org In some aminocoumarins, a twisted intramolecular charge transfer (TICT) state, characterized by full charge separation, is responsible for observed fluorescence, a phenomenon rationalized through molecules-in-molecules calculations. cdnsciencepub.com The strengthening or weakening of hydrogen bonds in the excited state can also influence the ICT character and subsequent photophysical properties. rsc.org

Solvation Effects and Microsolvation Modeling (e.g., Effective Fragment Potential (EFP1) Method)

The influence of solvents on the properties of coumarin derivatives is a critical area of study, often investigated using microsolvation models. The Effective Fragment Potential (EFP1) method, a quantum mechanics-based polarizable model, is frequently employed to simulate the explicit interactions between the coumarin molecule and surrounding solvent molecules, typically water. researchgate.netglobal-sci.comisca.me This approach, often combined with a polarizable continuum model (PCM) to account for bulk solvent effects, provides a detailed picture of the hydrogen-bonding network. researchgate.netrsc.orgglobal-sci.com

For example, in studies of 8-formyl-7-hydroxy-4-methyl coumarin and 8-acetyl-7-hydroxy-4-methyl coumarin, the EFP1 method has been used to model the interaction with discrete water molecules, revealing the formation of intermolecular hydrogen bonds. researchgate.netasianpubs.orgasianpubs.org These explicit solvent models are crucial as the interactions can significantly influence the electronic structure and excited-state dynamics, such as excited-state intramolecular hydrogen transfer (ESIHT). researchgate.netasianpubs.org The EFP1 method has been successfully applied to various coumarin derivatives to investigate hydrogen bonding sites and their energy changes upon electronic excitation. rsc.orgglobal-sci.comisca.me For instance, in 7-hydroxy-4-methylcoumarin, the EFP1 model was used to create a complex with five water molecules to study hydrogen bond networks and their role in excited-state hydrogen transfer. researchgate.netrsc.org

Reactivity and Interaction Parameter Derivation

Fukui function analysis is a powerful tool within Density Functional Theory (DFT) for predicting the local reactivity of different sites within a molecule. researchgate.netnih.gov This function helps to identify the regions most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. nih.govscm.com For coumarin derivatives, Fukui functions are calculated to pinpoint reactive centers. researchgate.netdergipark.org.tr

The analysis involves calculating condensed Fukui functions (f+, f-, f0) for each atom in the molecule, which correspond to nucleophilic, electrophilic, and radical attacks, respectively. researchgate.net A dual descriptor (f(2)(r) = f+ - f-), derived from these functions, provides a clear indication of local reactivity: a positive value suggests a site is favorable for nucleophilic attack, while a negative value indicates favorability for electrophilic attack. researchgate.net This analysis is instrumental in understanding the chemical behavior of coumarins and can guide the synthesis of new derivatives with desired reactivity. researchgate.netdergipark.org.tr

Table 1: Key Concepts in Fukui Function Analysis

| Concept | Description |

| Fukui Function (f(r)) | A function that describes the change in electron density at a point r when the total number of electrons in the system changes. scm.com |

| Nucleophilic Attack (f+) | Represents the reactivity of a site towards an electron-donating reagent. Calculated from the difference in electron density between the neutral and anionic states. scm.com |

| Electrophilic Attack (f-) | Represents the reactivity of a site towards an electron-accepting reagent. Calculated from the difference in electron density between the neutral and cationic states. scm.com |

| Dual Descriptor (f(2)) | The difference between the nucleophilic and electrophilic Fukui functions (f+ - f-). It provides a simultaneous view of both types of reactivity. researchgate.net |

| Condensed Fukui Functions | Fukui functions condensed to individual atomic centers, providing a site-specific reactivity index. scm.com |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netorientjchem.orgscirp.org By mapping properties like d_norm (a normalized contact distance) onto the surface, it is possible to identify and analyze different types of interactions, such as hydrogen bonds and van der Waals forces. orientjchem.orgscirp.org The surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the pro-crystal. mdpi.com

Table 2: Dominant Intermolecular Contacts in a Substituted this compound Derivative

| Contact Type | Contribution (%) |

| H···H | 42.9% researchgate.netorientjchem.org |

| C···H | 32.7% researchgate.netorientjchem.org |

| O···H | 20.1% researchgate.netorientjchem.org |